molecular formula C15H16O B14658942 2-Phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 42524-68-5

2-Phenylbicyclo[3.3.1]non-2-en-9-one

Katalognummer: B14658942
CAS-Nummer: 42524-68-5
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: RSMFEWDAENJLJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylbicyclo[331]non-2-en-9-one is an organic compound with the molecular formula C15H16O It is a bicyclic ketone featuring a phenyl group attached to the bicyclo[331]nonane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbicyclo[3.3.1]non-2-en-9-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions to form the bicyclic framework.

    Aldol Condensation: The intermediate product undergoes an aldol condensation reaction to introduce the enone functionality at the 2-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone functionality to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-Phenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The enone functionality allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.3.1]non-2-en-9-one: Lacks the phenyl group, making it less complex and potentially less reactive.

    2-Phenylbicyclo[3.3.1]nonane: Saturated analog without the enone functionality, leading to different reactivity and applications.

    9-Amino-2-phenylbicyclo[3.3.1]non-2-ene:

Uniqueness

2-Phenylbicyclo[3.3.1]non-2-en-9-one is unique due to its combination of a bicyclic framework, phenyl group, and enone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

42524-68-5

Molekularformel

C15H16O

Molekulargewicht

212.29 g/mol

IUPAC-Name

2-phenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C15H16O/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,10,12,14H,4,7-9H2

InChI-Schlüssel

RSMFEWDAENJLJH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC=C(C(C1)C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.